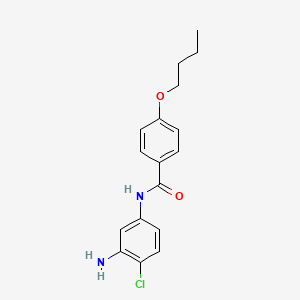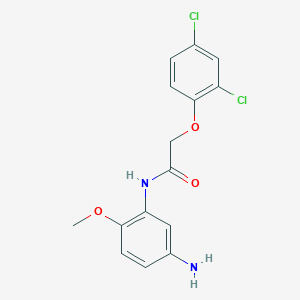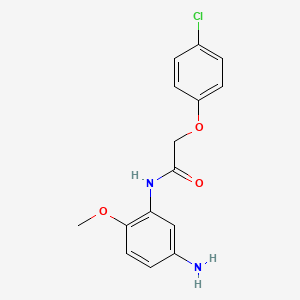
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide” is a chemical compound . The molecular formula of this compound is C15H15ClN2O .
Synthesis Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides, which includes the compound , involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The process further includes purifying the N-(3-amino-4-chlorophenyl) acylamides by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H15ClN2O . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(3-amino-4-chlorophenyl) acylamides include the reaction of 1-chloro-2,4-diaminobenzene with at least one acyl chloride . The reaction takes place in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Scientific Research Applications
Dopamine Receptor Ligands :
- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related compound, has been studied for its high affinity and selectivity as a dopamine D(4) receptor ligand. Modifications to its structure affected its dopamine D(4) receptor affinity, indicating potential applications in neuroscience and pharmacology research (Perrone et al., 2000).
Anticancer Activity :
- Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, another related compound, revealed its selective toxicity for hypoxic cells, which is potentially due to enzymatic reduction. This property is significant for developing hypoxia-selective cancer therapies (Palmer et al., 1995).
Chemokine Receptor Antagonism :
- A study on N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide revealed its potent activity as a C-C chemokine receptor 1 (CCR1) antagonist. This suggests applications in immunology and inflammatory disease research (Hong et al., 2015).
Human Adenovirus Inhibitors :
- Novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), highlighting their potential in antiviral research (Xu et al., 2020).
Antiproliferative Activity :
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied for its antiproliferative activity against various cancer cell lines, indicating its potential in cancer research (Huang et al., 2020).
Molecular Interaction Studies :
- Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into intermolecular interactions, which are crucial for understanding molecular behavior in various scientific applications (Karabulut et al., 2014).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-13-7-8-15(18)16(19)11-13/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOZUIQMCXMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)


